CID 23777801

Beschreibung

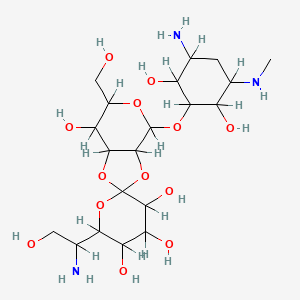

Destomysin is an amino cyclitol.

Aminoglycoside produced by Streptomyces hygroscopicus. It is used as an anthelmintic against swine infections by large roundworms, nodular worms, and whipworms.

Eigenschaften

IUPAC Name |

4-[3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-(1-amino-2-hydroxyethyl)-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37N3O13/c1-23-7-2-5(21)9(26)15(10(7)27)33-19-17-16(11(28)8(4-25)32-19)35-20(36-17)18(31)13(30)12(29)14(34-20)6(22)3-24/h5-19,23-31H,2-4,21-22H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRRNUXAQVGOGFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC(C(C(C1O)OC2C3C(C(C(O2)CO)O)OC4(O3)C(C(C(C(O4)C(CO)N)O)O)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37N3O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | HYGROMYCIN B | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20515 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50860459 | |

| Record name | 4-{[3-Amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy}-6'-(1-amino-2-hydroxyethyl)-6-(hydroxymethyl)tetrahydro-4H-spiro[1,3-dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Amorphous solid or tan powder. (NTP, 1992), Solid | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | HYGROMYCIN B | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20515 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Hygromycin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034229 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | HYGROMYCIN B | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20515 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

31282-04-9, 14918-35-5 | |

| Record name | HYGROMYCIN B | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20515 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Destomycin A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hygromycin B | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hygromycin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034229 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

320 to 356 °F (decomposes) (NTP, 1992), 160 - 180 °C | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | HYGROMYCIN B | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20515 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Hygromycin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034229 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Historical Context and Discovery Within Scientific Research

Isolation and Initial Characterization from Streptomyces hygroscopicus

The isolation of CID 23777801 from the mycelium of Streptomyces hygroscopicus involved extraction using organic solvents nih.govjst.go.jpnih.gov. Following extraction, the compound was purified through silica (B1680970) gel column chromatography jst.go.jpnih.gov. This process yielded this compound as a colorless solid jst.go.jpnih.gov.

Initial characterization studies provided insights into the compound's chemical nature. Its empirical formula was initially determined to be C₅₆H₈₉NO₁₄ jst.go.jpnih.gov. Later analyses associated with this compound established a formula of C₅₆H₉₃NO₁₅. Based on its characteristic ultraviolet absorption spectrum, the compound was classified as a triene jst.go.jpnih.gov. The melting point was reported to be between 183°C and 185°C jst.go.jpnih.gov. Subsequent research has further elucidated the detailed biosynthetic pathway of rapamycin (B549165) within Streptomyces hygroscopicus, identifying key intermediates such as pre-rapamycin researchgate.netnih.govresearchgate.net.

Initial Characterization Data for this compound:

| Property | Value |

| Empirical Formula (Initial) | C₅₆H₈₉NO₁₄ jst.go.jpnih.gov |

| Empirical Formula (Later) | C₅₆H₉₃NO₁₅ |

| Physical State | Colorless solid jst.go.jpnih.gov |

| Melting Point | 183-185°C jst.go.jpnih.gov |

| Chemical Classification | Triene jst.go.jpnih.gov |

Early Insights into Biological Activity in Laboratory Strains

Initial investigations into the biological activity of this compound primarily focused on its potent antifungal properties drdavidfein.combio-rad-antibodies.comnih.govoup.comjst.go.jptaylorandfrancis.comnih.govnih.govresearchgate.netasm.org. Early laboratory testing demonstrated high activity against various fungal species. Notably, it exhibited significant inhibitory effects against Candida species, particularly Candida albicans bio-rad-antibodies.comjst.go.jpnih.govasm.org. Studies also showed its effectiveness in inhibiting the growth of Microsporum gypseum and Trichophyton granulosum bio-rad-antibodies.comnih.govoup.com.

Summary of Early Antifungal Activity:

| Fungal Species | Observed Activity |

| Candida species | Highly active |

| Candida albicans | Highly active bio-rad-antibodies.comjst.go.jpnih.govasm.org |

| Microsporum gypseum | Inhibitory bio-rad-antibodies.comnih.govoup.com |

| Trichophyton granulosum | Inhibitory bio-rad-antibodies.comnih.govoup.com |

Beyond its antifungal effects, further research in laboratory settings revealed that this compound possessed potent immunosuppressive properties nih.govdrdavidfein.combio-rad-antibodies.comnih.govoup.comtaylorandfrancis.comnih.govresearchgate.netasm.org. It was found to inhibit the proliferation of T-cells and B-cells induced by antigens, as well as antibody formation nih.gov. Additionally, early studies indicated that the compound had antiproliferative activity, demonstrating the ability to inhibit the growth of tumor cell lines in laboratory tests bio-rad-antibodies.comnih.govacs.orgresearchgate.net.

In the early 2000s, research using various laboratory model organisms, including yeast, Caenorhabditis elegans, Drosophila melanogaster, and mice, provided early insights into another significant biological effect: the ability to increase lifespan drdavidfein.comresearchgate.netnih.govmedrxiv.orgnews-medical.netresearchgate.netmpg.debiorxiv.org. Studies in mouse models of conditions such as type 2 diabetes, progeria, and neurodegenerative diseases like Alzheimer's disease also indicated positive impacts on lifespan and the progression of these conditions nih.govmedrxiv.orggethealthspan.com. While some initial studies in mice suggested potential negative effects on memory, subsequent and more extensive data predominantly showed beneficial effects on central nervous system functions and related diseases in these models nih.govgethealthspan.com. Furthermore, research in fruit flies and mice suggested that even brief periods of treatment with this compound during early adulthood could result in long-lasting health benefits and extended lifespan, a phenomenon referred to as "rapamycin memory" news-medical.netresearchgate.netmpg.debiorxiv.org.

Molecular and Cellular Mechanisms of Action

Fundamental Principles of Protein Synthesis Inhibition

Protein synthesis is a multi-step process initiated by the assembly of the ribosomal subunits on the mRNA template, followed by the elongation of the polypeptide chain through successive cycles of aminoacyl-tRNA binding, peptide bond formation, and translocation microbenotes.combiorxiv.orgbrainbrooder.com. Inhibitors of protein synthesis can interfere with these steps through various mechanisms microbenotes.com.

Interaction with Ribosomal Subunits

Bacterial ribosomes are composed of two subunits: the small 30S subunit and the large 50S subunit, which associate to form the functional 70S ribosome microbenotes.comapexbt.com. Many antibiotics target the 30S subunit, disrupting the initiation phase or the accurate decoding of mRNA during elongation microbenotes.combrainbrooder.comapexbt.comatspace.org.

Aminoglycosides are generally understood to bind to the bacterial 30S ribosomal subunit, which plays a critical role in mRNA binding and decoding microbenotes.combrainbrooder.comapexbt.comatspace.orgnih.govthermofisher.comnih.govembopress.orgg2labor.commrc.ac.ukigem.orgnih.govbiorxiv.org. This interaction can interfere with the proper formation of the initiation complex and the accurate selection of aminoacyl-tRNAs during elongation microbenotes.combrainbrooder.com. Specific data detailing the binding of CID 23777801 to the 30S ribosomal subunit were not found in the available search results.

Within the 30S ribosomal subunit, the 16S ribosomal RNA (rRNA) is a key component involved in decoding and subunit interactions echemi.comthermofisher.comaatbio.comnih.govnih.govnih.govbiorxiv.orgplos.orgmcmaster.ca. Helix 44 (h44) of the 16S rRNA is a well-established binding site for several aminoglycoside antibiotics, and interactions with this region are known to affect decoding fidelity and translation thermofisher.comaatbio.comnih.govnih.gov. While this is a common target for aminoglycosides, specific research detailing the binding of this compound to 16S rRNA Helix 44 was not identified in the performed searches.

The binding of antibiotics to ribosomal subunits can induce conformational changes that disrupt the normal dynamics of the ribosome essential for translation cymitquimica.comnih.govmrc.ac.uknih.govnaturalproducts.netlmu.deresearchgate.netwikipedia.orgias.ac.inbiorxiv.orgcore.ac.uknih.govsimtk.orgresearchgate.netwikipedia.org. These changes can affect subunit association, tRNA binding, and translocation naturalproducts.netresearchgate.netias.ac.inbiorxiv.orgcore.ac.uknih.govsimtk.orgresearchgate.net. Although conformational changes in the ribosome are a known consequence of antibiotic binding, specific details regarding localized conformational changes induced in the 70S ribosome by this compound were not found in the available search results.

The aminoacyl-tRNA (aa-tRNA) binding site (A-site) on the ribosome is where incoming tRNAs carrying their specific amino acids bind to the mRNA codon during the elongation cycle microbenotes.combiorxiv.orgfrontiersin.orgaatbio.comck12.orgresearchgate.netethz.ch. Accurate binding of the correct aa-tRNA is crucial for maintaining the fidelity of protein synthesis microbenotes.comwikipedia.org. Some antibiotics interfere with protein synthesis by modulating aa-tRNA binding at the A-site microbenotes.combrainbrooder.com. Specific information on how this compound modulates aminoacyl-tRNA binding at the A-site was not available in the conducted searches.

Interference with Ribosomal Translocation

Disruption of mRNA and tRNA Movement between A and P Sites

Translation on the ribosome involves the stepwise movement of messenger RNA (mRNA) and transfer RNAs (tRNAs) through distinct binding sites: the aminoacyl (A), peptidyl (P), and exit (E) sites. The small ribosomal subunit decodes the mRNA, while the large subunit catalyzes peptide bond formation. nih.gov Translocation is the process that advances the mRNA-tRNA complex on the ribosome, moving the codon in the A site to the P site and the tRNA in the P site to the E site. nih.gov This movement is crucial for the sequential addition of amino acids to the growing polypeptide chain.

Inhibition of Elongation Factor-Dependent Translocation (e.g., EF-2 in Eukaryotes)

Translocation is facilitated by elongation factors, such as EF-G in prokaryotes and EF-2 in eukaryotes, which utilize GTP hydrolysis to drive the movement of mRNA and tRNAs. nih.govnih.gov These factors play a role in decreasing the energy barrier between ribosomal conformations and in unlocking the mRNA-tRNA moiety from the decoding center. nih.gov

Inhibition of elongation factor-dependent translocation is a known mechanism for certain ribosome-targeting agents. For instance, some plant proteins have been shown to inhibit the EF-2 catalyzed translocation of aminoacyl-tRNA from the A site to the P site in eukaryotic ribosomes. nih.gov This inhibition can be partially reversed by excess concentrations of EF-2. nih.gov While direct evidence for this compound inhibiting EF-2 is not present in the search results, compounds targeting the ribosome can interfere with the binding or function of elongation factors, thereby halting or slowing down the translocation process.

Effects on Spontaneous Reverse Translocation In Vitro

Spontaneous reverse translocation, the backward movement of the mRNA-tRNA complex on the ribosome, can occur under certain in vitro conditions. This process is typically counteracted by elongation factors to ensure unidirectional translation.

Information specifically linking this compound to effects on spontaneous reverse translocation in vitro is not available in the provided search results. However, studies on the mechanism of translocation often involve analyzing both forward and reverse movements in vitro to understand the energy landscape and the role of various factors and inhibitors. Compounds that alter the stability of tRNA binding in the A, P, or E sites or affect the conformational dynamics of the ribosome could potentially influence the rate or equilibrium of spontaneous reverse translocation.

Impact on Ribosome Biogenesis and Assembly

Ribosome biogenesis is a complex and highly coordinated process involving the synthesis and processing of ribosomal RNA and the assembly of ribosomal proteins to form functional ribosomal subunits. rcsb.organr.fr In bacteria, the ribosome is composed of a small 30S subunit and a large 50S subunit, which combine to form the 70S ribosome. nih.gov

Molecular Basis of Resistance and Resistance Mechanisms

Enzymatic Inactivation Pathways

Enzymatic inactivation is a common mechanism of resistance to aminoglycoside antibiotics, including Hygromycin B. This process typically involves the addition of chemical groups (e.g., phosphate (B84403), acetyl, or nucleotidyl) to specific hydroxyl or amino groups on the antibiotic molecule, rendering it inactive and unable to bind effectively to the ribosome.

Phosphorylation by Hygromycin B Phosphotransferases (HPH)

A key enzymatic mechanism of Hygromycin B resistance is phosphorylation catalyzed by Hygromycin B phosphotransferases (HPH). These enzymes add a phosphate group to specific sites on the Hygromycin B molecule, resulting in a phosphorylated product that has significantly reduced or no antibiotic activity mdpi.comigem.orgtoku-e.comresearchgate.nettoku-e.commedchemexpress.comnih.govnih.gov.

hph Gene Expression and its Role in Resistance

Resistance to Hygromycin B conferred by phosphorylation is often mediated by the expression of the hph gene, which encodes Hygromycin B phosphotransferase toku-e.comtoku-e.comasm.orginvivogen.comnih.govinvivogen.com. The hph gene was originally isolated from Escherichia coli and has since been widely used as a dominant selectable marker in genetic manipulation studies across various organisms, including bacteria, fungi, plants, insects, and mammalian cells mdpi.comasm.orginvivogen.comnih.govinvivogen.com. Expression of the hph gene in a cell leads to the production of HPH enzyme, which then inactivates Hygromycin B present in the environment, allowing the resistant cells to survive and grow toku-e.comtoku-e.comasm.orgnih.govinvivogen.com.

Specific Phosphorylation Sites (e.g., 4-hydroxyl, 7”-hydroxyl)

Hygromycin B phosphotransferases can target different hydroxyl groups on the antibiotic structure. Two notable phosphorylation sites are the 4-hydroxyl group on the cyclitol (hyosamine) ring and the 7”-hydroxyl group on the destomic acid ring mdpi.comtoku-e.comtoku-e.comnih.govnih.gov. The HPH enzyme encoded by the hph gene from E. coli primarily phosphorylates Hygromycin B at the 4-hydroxyl position mdpi.comigem.orgtoku-e.comtoku-e.comnih.govnih.gov. In contrast, an enzyme found in the Hygromycin B-producing organism Streptomyces hygroscopicus, APH(7'')-Ia, phosphorylates the antibiotic at the 7”-hydroxyl group mdpi.comnih.gov. These different phosphorylation events both lead to the inactivation of Hygromycin B, preventing its interaction with the ribosome mdpi.comtoku-e.comresearchgate.nettoku-e.comnih.govnih.gov.

Ribosomal Target Site Modifications

Another mechanism of resistance involves alterations to the ribosomal target site of Hygromycin B. Since Hygromycin B binds to the 16S rRNA, mutations within the genes encoding this rRNA can lead to reduced binding affinity or altered ribosomal structure, conferring resistance.

Single Nucleotide Polymorphisms (SNPs) in Ribosomal RNA Genes

Point mutations, or single nucleotide polymorphisms (SNPs), in ribosomal RNA genes, particularly the 16S rRNA gene, have been identified as a mechanism conferring resistance to Hygromycin B mdpi.comnih.govsnf.chresearchgate.netau.dkresearchgate.netnih.govmcmaster.ca. These mutations are typically located in regions of the rRNA that are directly involved in antibiotic binding or that influence the conformation of the binding site.

Mutations in 16S rRNA Helix 44 Conferring Resistance (e.g., U1406C, C1496U, U1498C)

Specific mutations within helix 44 of the 16S rRNA have been shown to confer resistance to Hygromycin B. Studies, particularly in Mycobacterium smegmatis, have identified mutations at positions U1406, C1496, and U1498 (using E. coli numbering) as conferring resistance mdpi.comnih.govresearchgate.netau.dkresearchgate.netnih.govmcmaster.ca. These nucleotides are located in close proximity to the Hygromycin B binding site within helix 44 nih.govsnf.chresearchgate.netau.dk.

Research findings indicate that different mutations can confer varying levels of resistance. For example, in M. smegmatis, the U1406C and C1496U mutations have been associated with high-level resistance, while the U1498C mutation confers a low level of resistance researchgate.netresearchgate.net. These mutations are thought to induce subtle conformational changes in the 16S rRNA, which can weaken the interaction between Hygromycin B and its ribosomal binding site, thereby reducing its inhibitory effect on protein synthesis mdpi.comresearchgate.netmcmaster.ca.

Detailed research findings on the resistance levels conferred by specific 16S rRNA mutations in M. smegmatis are presented in the table below.

| 16S rRNA Mutation (E. coli numbering) | Resistance Level in M. smegmatis |

| U1406C | High |

| C1496U | High |

| U1498C | Low |

Based on the comprehensive search conducted, there is no specific information available in the provided search results that directly links the chemical compound identified as CID 23777801 (L-Ascorbic acid 2-phosphate sesquimagnesium salt hydrate, also associated with NSC-96877 and CHEBI:4454) to the specified resistance mechanisms: alterations in ribosomal RNA secondary structure and drug interaction affinity, effects of translational machinery upregulation (e.g., tRNA gene deletions), or evolutionary and genetic studies of resistance development in this specific context.

The search results provided general information on ribosomal and non-ribosomal resistance mechanisms for various antibiotics and compounds, as well as studies on translational machinery and tRNA deletions in the context of resistance and cellular adaptation. However, none of these findings were specifically attributed to this compound or its alternative identifiers in relation to the detailed points of the requested outline.

Therefore, it is not possible to generate an English article focusing solely on the molecular basis of resistance and resistance mechanisms of this compound strictly following the provided outline and content requirements, as the necessary specific research findings and data for this compound and these particular mechanisms were not found.

Biosynthesis and Metabolic Engineering

Identification of the Biosynthetic Gene Cluster in Streptomyces hygroscopicus

The biosynthetic gene cluster responsible for rapamycin (B549165) production in Streptomyces hygroscopicus has been identified and characterized. researchgate.net This cluster is notably large, spanning approximately 107.3 kb, and contains several open reading frames (ORFs) encoding the necessary enzymes. nih.govresearchgate.net Key components of the cluster include genes encoding three exceptionally large modular polyketide synthases (PKS) and a nonribosomal peptide synthetase (NRPS). researchgate.net These enzymes work together to assemble the complex macrolide structure of rapamycin. researchgate.netpnas.org The identification of this gene cluster has been a critical step in understanding the genetic basis of rapamycin biosynthesis and has opened avenues for genetic manipulation. researchgate.net

Elucidation of Enzymatic Steps in the Biosynthetic Pathway

The biosynthesis of rapamycin is a multi-step process catalyzed by a suite of enzymes encoded within the biosynthetic gene cluster. The core structure is assembled by the modular PKS and NRPS enzymes, followed by tailoring modifications. researchgate.netpnas.orgnih.gov The process utilizes a shikimate-derived starter unit and incorporates L-pipecolic acid. nih.govasm.org

Role of Specific Biosynthetic Enzymes (e.g., HygJ, HygL, HygD, HygY, HygM)

While the core rapamycin biosynthesis is carried out by PKS and NRPS enzymes (RapA, RapB, RapC, and RapP), other enzymes encoded within or near the cluster are involved in precursor supply and post-assembly modifications. For instance, RapL is a lysine (B10760008) cyclodeaminase believed to be important for the production of L-pipecolate, a precursor incorporated into rapamycin. nih.govasm.org Deletion of rapL has been shown to abolish rapamycin production, which can be restored by adding L-pipecolate to the growth medium. nih.govasm.org

Other enzymes, such as those potentially involved in late-stage oxidation and O-methylation steps, are encoded by genes like rapIJKLMNOQ. nih.govresearchgate.net While the provided search results mention HygJ, HygL, HygD, HygY, and HygM in the context of hygromycin B biosynthesis researchgate.net, their direct roles in rapamycin biosynthesis are not explicitly detailed in the search snippets. However, the principle of specific enzymes catalyzing distinct steps, including dehydrogenation, transamination, transglycosylation, epimerization, and methylation, is common in the biosynthesis of complex natural products like rapamycin and hygromycin B. researchgate.net

Regulatory genes like rapH and rapG have also been identified within the rapamycin gene cluster. scilit.comnih.govasm.org These genes encode transcriptional activators that positively regulate rapamycin biosynthesis. scilit.comnih.govasm.org Overexpression of rapH and rapG has been shown to increase rapamycin production, while their deletion leads to a complete loss of production. scilit.comnih.govasm.org

Advanced Methodologies for Biosynthesis Pathway Analysis

Advanced genetic engineering techniques have become invaluable tools for analyzing and manipulating the rapamycin biosynthetic pathway in Streptomyces species. scilit.commicrobiologyresearch.orgresearchgate.net

Application of CRISPR-Cas9-Associated Base Editing in Producer Strains

CRISPR-Cas9-associated base editing has emerged as a powerful tool for precise genome modification in Streptomyces, including rapamycin-producing strains like Streptomyces rapamycinicus. sciengine.comoup.com This technology allows for targeted nucleotide substitutions (e.g., C-to-T) without inducing double-strand breaks, which can be advantageous in organisms with high GC content genomes like Streptomyces. sciengine.comoup.com Base editors can be used to introduce point mutations, including premature stop codons, to inactivate specific genes and study their roles in the biosynthetic pathway. sciengine.comoup.comnih.gov This facilitates functional genome research and metabolic engineering efforts aimed at improving rapamycin production or generating analogs. researchgate.netsciengine.comoup.com

Site-Specific Recombination Techniques for Genetic Manipulation

Site-specific recombination techniques, often employing integrating vectors based on temperate phages like ΦC31 and ΦBT1, have been developed and applied for genetic manipulation in Streptomyces hygroscopicus. researchgate.netmicrobiologyresearch.orgasm.org These systems allow for the targeted integration or deletion of DNA segments within the bacterial chromosome. researchgate.netmicrobiologyresearch.orgasm.org For example, ΦC31 phage-mediated gene replacement has been used to introduce mutations and deletions in genes within the rapamycin biosynthetic gene cluster, such as rapL, to study their function. nih.govasm.org These techniques are crucial for stable genetic engineering of industrial production strains, allowing for modifications to the biosynthetic pathway without causing significant instability. researchgate.net Site-specific recombination can also be utilized for gene disruption and replacement, aiding in the analysis of gene function within the rapamycin gene cluster. microbiologyresearch.org

Strategies for Enhanced Production through Strain Engineering

Enhanced production of secondary metabolites like Hygromycin B through strain engineering typically involves manipulating the biosynthetic pathways within the producing organism. The native producer of Hygromycin B is Streptomyces hygroscopicus. acs.org Elucidating the biosynthetic gene cluster and pathway has been a crucial step towards enabling strain engineering efforts. acs.orgresearchgate.netpnas.orgnih.gov The proposed biosynthetic pathway involves several enzymatic steps, with key enzymes like HygJ, HygL, HygD, HygY, and HygM playing roles in the modification and assembly of the precursor molecules, including nucleoside diphosphate (B83284) (NDP)-heptose and 2-deoxystreptamine (B1221613) (2-DOS). acs.orgresearchgate.netnih.gov D-Sedoheptulose-7-phosphate has been identified as a common precursor for the heptose moiety. pnas.org

Despite the progress in understanding the biosynthesis, genetic manipulation of Streptomyces hygroscopicus has historically been challenging, which has limited the development of engineered strains for enhanced production. acs.orgnih.gov Traditional methods like homologous recombination have proven difficult in this strain. acs.orgnih.gov

Recent advancements in genetic tools, such as the application of CRISPR-Cas9-associated base editing and site-specific recombination, are being explored to overcome these limitations and facilitate targeted genetic modifications in Streptomyces hygroscopicus. acs.orgnih.gov These tools allow for the inactivation or modification of specific genes within the biosynthetic cluster or regulatory pathways, which is essential for redirecting metabolic flux and improving product yield. acs.orgnih.gov For instance, in vivo inactivation of candidate genes involved in Hygromycin B biosynthesis has been demonstrated using these techniques. acs.orgnih.gov

While these tools provide the capability for genetic manipulation necessary for strain engineering, detailed research findings and data specifically demonstrating successful strategies for significantly enhanced production of Hygromycin B through the application of these strain engineering techniques in Streptomyces hygroscopicus are limited in the readily available literature from the performed searches. Much of the published work involving Hygromycin B and strain engineering focuses on using Hygromycin B resistance as a selectable marker for genetic transformation in various other organisms, such as Escherichia coli, Saccharomyces cerevisiae, Trichoderma reesei, Komagataella phaffii, and Yarrowia lipolytica, for the production of different compounds or for studying gene function. frontiersin.orgkent.ac.ukmdpi.commdpi.comfrontiersin.orgresearchgate.netpnas.orgmdpi.comasm.orgnih.govtandfonline.com This application of Hygromycin B resistance is distinct from engineering the native producer strain to increase Hygromycin B yield.

Optimization of fermentation conditions, including the choice of substrates, moisture content, pH, temperature, and nutrient sources, has been shown to influence Hygromycin B production by Streptomyces hygroscopicus. asianpubs.org For example, studies have investigated the impact of different solid substrates and parameters like incubation period and the addition of carbon and nitrogen sources on yield. asianpubs.org While process optimization is crucial for maximizing production, it is often used in conjunction with or after strain improvement through genetic engineering.

Applications in Cellular and Molecular Biology Research

Utilization as a Selectable Marker in Genetic Transformation

The hph gene, encoding hygromycin-B 4-O-kinase, confers resistance to Hygromycin B by phosphorylating the antibiotic, thereby preventing its inhibitory action on protein synthesis. igem.org This resistance mechanism is widely exploited in molecular biology to select for cells that have successfully integrated foreign DNA containing the hph gene.

In prokaryotic systems, particularly Escherichia coli, the hph gene can be introduced on a plasmid or integrated into the genome. igem.org Following transformation, cells are cultured in a medium containing Hygromycin B. Only those cells that have acquired the hph gene and can inactivate the antibiotic are able to survive and proliferate, allowing for the selection of successful transformants. This is a standard technique for maintaining plasmids and ensuring the presence of recombinant DNA in bacterial cultures. Research has explored using split hygromycin resistance genes on separate plasmids that only confer resistance when both are present in the same E. coli cell, utilizing intein-mediated trans-splicing. igem.org

Hygromycin B is a widely used dominant selectable marker in a broad range of eukaryotic organisms. igem.org Its effectiveness stems from its ability to inhibit protein synthesis in eukaryotic ribosomes. Cells that have been successfully transfected or transformed with a vector containing the hph gene can survive and grow in the presence of Hygromycin B, while non-transformed cells are eliminated.

Mammalian Cells: Hygromycin resistance is routinely used for generating stable mammalian cell lines expressing a gene of interest. sigmaaldrich.comaddgene.orgprotocols.io Expression vectors containing the hph gene are introduced into cells, and selection with Hygromycin B allows for the isolation of clones that have integrated the vector into their genome.

Fungi and Yeast: Hygromycin B resistance has been established as a selectable marker in various fungal species, including Pichia pastoris. nih.gov New expression vectors conferring hygromycin resistance based on the Klebsiella pneumoniae hph gene have been developed for P. pastoris, enabling constitutive or inducible expression of recombinant proteins and facilitating post-transformational vector amplification. nih.gov

Plants: The hph gene is also utilized in plant transformation to select for transgenic plants.

The principle across these diverse organisms remains the same: the hph gene provides a biochemical shield against the cytotoxic effects of Hygromycin B, allowing for the positive selection of genetically modified cells or organisms.

The design of expression vectors for use with Hygromycin B selection involves incorporating the hph gene under the control of appropriate regulatory elements functional in the host organism. These vectors typically include:

A promoter sequence to drive the expression of the gene of interest and the hph gene. Different promoters can be used to optimize expression levels in specific cell types or organisms. sigmaaldrich.comaddgene.org

The gene of interest.

The hph gene (hygromycin resistance gene). sigmaaldrich.comprotocols.io

A multiple cloning site (MCS) for easy insertion of the gene of interest. sigmaaldrich.com

Transcription termination sequences. sigmaaldrich.com

An origin of replication for propagation in bacteria (for plasmid maintenance and production). addgene.org

Vector sets are available that provide the hygromycin resistance gene under the control of different promoters, allowing researchers to determine the optimal expression configuration for their specific experimental system, particularly in mammalian cells. sigmaaldrich.com Retroviral expression vectors have also been constructed incorporating the hygromycin resistance gene. protocols.io

Selection of Transfected Eukaryotic Cells (e.g., Mammalian, Fungi, Yeast, Protozoa, Plants)

Studies of Ribosomal Function and Translational Control

Hygromycin B's interaction with the ribosome makes it a valuable probe for studying ribosomal structure, function, and the mechanisms of translational control. igem.org

Hygromycin B binds to the ribosome and interferes with translocation, the process by which the ribosome moves along the mRNA. igem.org Studies using antibiotics like Hygromycin B have provided insights into the conformational changes that occur within the ribosome during translation. nih.gov High-resolution structural information on ribosome-antibiotic complexes has revealed specific binding sites and the resulting structural rearrangements. nih.gov Techniques such as chemical probing and NMR have been employed to study rRNA structure and the dynamic regions of the ribosome in the presence and absence of ligands like Hygromycin B. nih.govnih.gov These studies help to understand how the ribosome's dynamic nature facilitates the complex process of protein synthesis.

Probing Ribosome Conformation and Dynamics

Research on Gene Transfer and Expression Systems

CID 23777801 (Hygromycin B) is widely used in research as a selective agent for cells that have been successfully transfected or transduced with a gene conferring resistance to Hygromycin B. This resistance is typically mediated by a resistance gene (e.g., hygR or hph) that inactivates Hygromycin B. This application is fundamental in establishing stable cell lines expressing a gene of interest. The compound's utility in gene transfer and expression systems is highlighted by its mention as an application in numerous publications involving transfection and cell culture citeab.com. Researchers utilize Hygromycin B selection to isolate and maintain populations of cells that have integrated and are expressing the introduced genetic material, thereby facilitating the study of gene function and protein expression. The use of in vitro-transcribed (IVT) mRNAs for therapeutic applications, which are transfected into cells for translation, represents another area where selection markers like Hygromycin B resistance could potentially be employed in research to establish stable cell lines for mRNA expression studies nih.govresearchgate.net.

Advanced Research Methodologies and Analytical Techniques

Structural Biology Approaches

Structural biology techniques provide high-resolution insights into the molecular architecture of the ribosome and how Hygromycin B binds to it. These methods are essential for visualizing the drug's binding site and the conformational changes it induces in the ribosome.

X-ray Crystallography of Ribosome-Hygromycin B Complexes

X-ray crystallography has been a cornerstone in determining the atomic structure of ribosomes and their complexes with antibiotics like Hygromycin B. This technique involves crystallizing the ribosome-antibiotic complex and then diffracting X-rays through the crystal to obtain electron density maps. These maps are then used to build a 3D model of the complex, revealing the precise positions of atoms and the interactions between the ribosome and the drug.

Early crystallographic studies of the bacterial 30S ribosomal subunit in complex with Hygromycin B revealed that the drug binds to the top of helix 44 (h44) of the 16S ribosomal RNA (rRNA), in a region encompassing the A, P, and E sites of the small subunit. asm.orgasm.orgweizmann.ac.il The antibiotic was observed to be located in the major groove of h44, making contact with nucleotides from both strands of the RNA. asm.org Specifically, Ring IV of Hygromycin B has been found in close proximity to the second base of the P-site-bound mRNA codon. asm.org The drug also appears to interact closely with base 1498 of the 16S rRNA, a nucleotide known to bind the P-site mRNA. asm.org

Further crystallographic studies on the intact Escherichia coli 70S ribosome complexed with Hygromycin B have provided a more complete picture. These studies showed that while Hygromycin B binds to the same site within h44 as observed in the isolated 30S subunit, the conformation of the antibiotic, its interactions with 16S rRNA, and its effects on h44 conformation differ substantially in the context of the full 70S ribosome. nih.gov In the 70S structure, Hygromycin B induces conformational changes in universally conserved adenosines, including A1492 and A1493 in 16S rRNA and A1913 in 23S rRNA. nih.gov Notably, the drug causes A1493 of 16S rRNA to flip out of h44 and reorients A1492 and A1913. nih.gov This conformational change was not observed in the isolated 30S subunit structure. nih.gov

Crystallography has also been used to study model RNA constructs representing the Hygromycin B binding site in h44. oup.com These studies confirmed that such constructs can faithfully mimic the structure of the ribosomal target, with the Hygromycin B binding site geometry being nearly identical to that in the ribosomal 30S subunit structures. oup.com

Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structural Determination

Cryo-EM has emerged as a powerful technique for determining the high-resolution structures of large and flexible macromolecular complexes like the ribosome, often overcoming challenges associated with crystallization. This method involves flash-freezing the sample in a thin layer of vitreous ice and then imaging the particles using a transmission electron microscope. Computational processing of thousands of individual particle images allows for the reconstruction of a 3D map of the complex.

Recent cryo-EM studies have provided detailed insights into the binding of Hygromycin B to eukaryotic ribosomes, including yeast pseudouridine-deficient ribosomes and human ribosomes. nih.govresearchgate.netresearchgate.net These studies have captured Hygromycin B bound at the intersubunit bridge B2a, which is formed by h44 of the small subunit (18S rRNA in eukaryotes) and helix 69 (H69) of the large subunit (25S rRNA in yeast, 28S rRNA in humans). nih.govresearchgate.netresearchgate.net The structures reveal that Hygromycin B wedges into a pocket created by ribosomal RNA elements. nih.govresearchgate.net

Cryo-EM has shown that Hygromycin B binding can stabilize specific ribosomal conformations. For instance, in yeast ribosomes, Hygromycin B-bound initiation complexes largely populate nonrotated states, which effectively halts eEF2-mediated translocation. researchgate.net This is consistent with the known mechanism of Hygromycin B inhibiting translocation. asm.orgnih.gov High-resolution cryo-EM maps, with resolutions ranging from 1.6 to 2.2 Å, have enabled precise descriptions of antibiotic-ribosome interactions, including the visualization of ordered water molecules that mediate additional interactions between the drug and the ribosome. ciisb.orgmpg.de

Biophysical Characterization of Molecular Interactions

Biophysical techniques are employed to quantify the strength and kinetics of Hygromycin B binding to the ribosome and to study the functional consequences of this interaction.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding affinity and kinetics of molecular interactions. It involves immobilizing one binding partner (e.g., ribosomes or ribosomal subunits) on a sensor surface and then flowing a solution containing the other partner (Hygromycin B) over the surface. Binding events cause a change in the refractive index near the surface, which is detected as a change in the SPR signal. This allows for the determination of association (ka) and dissociation (kd) rate constants, and thus the equilibrium dissociation constant (KD).

While specific SPR data for Hygromycin B binding kinetics to ribosomes were not extensively detailed in the search results, SPR is a standard technique applicable to such studies. Research utilizing SPR has been conducted to study the interaction of other ribosomal factors and antibiotics with ribosomes, demonstrating the feasibility of this approach for analyzing ribosomal interactions. researchgate.net The principle involves immobilizing ribosomes or relevant ribosomal RNA fragments and measuring the binding response upon injection of Hygromycin B at varying concentrations.

Fluorescence-based Assays for Molecular Interaction Studies

Fluorescence-based assays offer sensitive methods to monitor molecular interactions and conformational changes. These techniques can involve intrinsic fluorescence of ribosomal components or the use of fluorescent labels attached to Hygromycin B or ribosomal molecules. Changes in fluorescence intensity, anisotropy, or resonance energy transfer (FRET) can indicate binding events, conformational rearrangements, or the proximity of labeled molecules.

Fluorescence reporter assays have been used to study the functional effects of Hygromycin B on translation. For example, reporter assays measuring fluorescence levels of proteins like enhanced green fluorescent protein have been used to assess changes in cell-free translation activities caused by ribosomal alterations and in the presence of Hygromycin B. nih.govresearchgate.net These assays can indirectly provide information about the impact of Hygromycin B binding on the translation process.

Fluorescence-based methods, such as using fluorescently modified RNA constructs representing the Hygromycin B binding site, can also directly monitor ligand binding. oup.com Changes in the fluorescence properties of the modified RNA upon Hygromycin B binding can provide insights into the interaction.

Computational Modeling and Simulation

Computational approaches complement experimental techniques by providing theoretical insights into the dynamics of ribosome-Hygromycin B interactions, predicting binding energies, and simulating the effects of the drug on ribosomal function.

Molecular dynamics (MD) simulations are widely used to study the dynamic behavior of biological macromolecules at the atomic level. By simulating the movements of atoms over time based on physical laws, MD can provide information about conformational changes, flexibility, and interaction energies. MD simulations have been applied to study ribosome dynamics and their interactions with antibiotics, including Hygromycin B. cambridge.orghpcwire.comuiuc.edu These simulations can reveal how Hygromycin B binding affects the movement of ribosomal components and how this relates to its inhibitory mechanism. hpcwire.com For instance, simulations have demonstrated how antibiotics, including Hygromycin B, can influence the geometry of tRNA within the ribosome, affecting its interaction and potentially leading to the incorporation of incorrect tRNAs or translational stalling. hpcwire.com

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure and properties of molecules. DFT calculations can be applied to determine the binding energies between Hygromycin B and specific nucleotides in its ribosomal binding site. nih.gov This can help identify the key interactions responsible for stabilizing the complex and understand how mutations in these nucleotides might lead to resistance. nih.gov Studies using DFT have investigated the drug-binding energy of nucleotides within the Hygromycin B binding site of the 30S ribosomal subunit, aiding in the identification of nucleotides with the most favorable binding energies. nih.gov

Computational modeling, often combined with experimental data, is also used to build and refine models of ribosome-antibiotic complexes and to simulate the impact of antibiotics on processes like translocation. cambridge.orgbeilstein-journals.org These models can help integrate structural and biochemical data to develop a comprehensive understanding of Hygromycin B's mechanism of action.

| Technique | Application to CID 23777801 Study | Key Findings |

| X-ray Crystallography | Determining atomic structure of ribosome-Hygromycin B complexes. asm.orgnih.gov | Identified binding site in h44 of 16S rRNA. asm.orgasm.orgweizmann.ac.il Revealed conformational changes in 16S and 23S rRNA in the 70S complex. nih.gov Showed differences in binding mode between 30S and 70S complexes. nih.gov |

| Cryo-Electron Microscopy (Cryo-EM) | High-resolution structural determination of ribosome-Hygromycin B complexes, especially eukaryotic. nih.govresearchgate.netresearchgate.net | Visualized binding at the intersubunit bridge B2a. nih.govresearchgate.netresearchgate.net Showed Hygromycin B wedging into a pocket formed by rRNA. nih.govresearchgate.net Revealed stabilization of nonrotated ribosomal states. researchgate.net |

| Surface Plasmon Resonance (SPR) | Quantifying binding kinetics and affinity of Hygromycin B to ribosomes/rRNA. researchgate.net | (General application to ribosomal interactions; specific detailed data for Hygromycin B not prominently found in searches but is a relevant technique). |

| Fluorescence-based Assays | Monitoring functional effects on translation; studying ligand binding to RNA constructs. oup.comnih.govresearchgate.net | Used in reporter assays to assess translational activity. nih.govresearchgate.net Can be used with labeled RNA to monitor direct binding. oup.com |

| Computational Modeling (MD, DFT) | Simulating ribosome-Hygromycin B dynamics; predicting binding energies. cambridge.orghpcwire.comnih.govbeilstein-journals.org | Provided insights into how Hygromycin B affects tRNA geometry. hpcwire.com Used DFT to calculate binding energies to specific nucleotides. nih.gov |

Molecular Dynamics (MD) Simulations of Hygromycin B-Ribosome Complexes

Molecular Dynamics (MD) simulations are computational techniques used to model the physical movements of atoms and molecules over time. Applied to Hygromycin B-ribosome complexes, MD simulations can provide insights into the dynamic interactions between the antibiotic and its ribosomal binding site. These simulations can help visualize conformational changes in the ribosome induced by Hygromycin B binding and understand the stability and dynamics of the complex at an atomic level. While the provided search results don't contain explicit details of MD simulations, structural studies using techniques like cryo-electron microscopy and X-ray diffraction have revealed the binding site of Hygromycin B on the ribosome, particularly within the decoding center of the 30S subunit nih.govresearchgate.netnih.gov. This structural data serves as a crucial foundation for setting up and interpreting MD simulations, allowing researchers to explore the flexibility of the binding pocket and the influence of Hygromycin B on ribosomal dynamics related to translation and translocation.

In Silico Analysis of Structure-Activity Relationships (SAR)

In silico analysis of Structure-Activity Relationships (SAR) involves using computational methods to correlate chemical structure with biological activity. For Hygromycin B, in silico SAR studies can help predict how modifications to its chemical structure might impact its ribosomal binding affinity and inhibitory effects on protein synthesis. By analyzing existing data on Hygromycin B analogs and their activities, computational models can be built to guide the design of new compounds with potentially improved properties. While specific in silico SAR studies on Hygromycin B were not detailed in the search results, the understanding of its mechanism of action, including its binding to the decoding center and effects on translocation and misreading, provides a basis for such analyses wikipedia.orgnih.govresearchgate.net. Structural information from techniques like X-ray crystallography and cryo-EM, showing how Hygromycin B interacts with ribosomal RNA, is invaluable for developing accurate in silico models to predict the activity of modified structures.

Biochemical and Genetic Assays

Protein Synthesis Inhibition Assays (e.g., Pulse-Chase Labeling)

Protein synthesis inhibition assays are fundamental biochemical methods used to quantify the ability of a compound to block protein production within cells. Pulse-chase labeling is a specific technique used in these assays to track the synthesis and fate of newly synthesized proteins. Cells are briefly exposed to a labeled precursor (the "pulse"), followed by incubation with an excess of unlabeled precursor (the "chase"). By measuring the incorporation of the label into proteins under different conditions, such as in the presence of Hygromycin B, researchers can determine the extent and kinetics of protein synthesis inhibition. Studies have utilized pulse-chase labeling experiments to demonstrate that Hygromycin B inhibits protein synthesis in Escherichia coli in a concentration-dependent manner nih.gov. These experiments have shown that Hygromycin B is a more effective inhibitor of translation than of ribosomal-subunit formation in E. coli nih.gov.

An example of data that might be presented from such an assay could be the percentage of protein synthesis relative to a control at varying concentrations of Hygromycin B.

| Hygromycin B Concentration (µg/mL) | Relative Protein Synthesis (%) |

| 0 | 100 |

| 10 | ~50 |

| 20 | <50 |

Ribosomal ATPase Activity Measurements

Some ribosomal functions are coupled to the hydrolysis of ATP, catalyzed by ribosomal ATPases. Hygromycin B has been shown to affect the activity of at least one ribosomal ATPase, RbbA, in Escherichia coli nih.govnih.govasm.org. Measuring ribosomal ATPase activity in the presence and absence of Hygromycin B can help elucidate how the antibiotic interferes with energy-dependent steps in translation, such as translocation. Research indicates that Hygromycin B selectively inhibits the ATPase activity of RbbA on 70S ribosomes and can even lead to the release of RbbA from the particles nih.govnih.govasm.org. The 50% inhibitory concentration (IC50) for Hygromycin B on RbbA ATPase activity has been reported to be around 20 µM nih.gov.

An example of data from ribosomal ATPase activity measurements could show the ATPase activity relative to a control at different Hygromycin B concentrations.

| Hygromycin B Concentration (µM) | Relative ATPase Activity (%) |

| 0 | 100 |

| 10 | ~70 |

| 20 | ~50 |

| 40 | <50 |

Northern Hybridization for rRNA Analysis

Northern hybridization is a molecular biology technique used to detect specific RNA molecules within a sample. In the context of studying Hygromycin B, Northern hybridization can be used to analyze the levels and processing of ribosomal RNA (rRNA), which is a primary target of the antibiotic. Changes in rRNA profiles, such as the accumulation of precursor rRNA species or the appearance of rRNA fragments, can indicate disruptions in ribosome biogenesis or stability caused by Hygromycin B. Studies using Northern hybridization in Escherichia coli treated with Hygromycin B have shown an increase in RNA corresponding to a precursor to the 16S rRNA, while the amount of mature 16S rRNA decreased nih.gov. Furthermore, in RNase-deficient strains, Hygromycin B treatment led to the accumulation of 16S rRNA fragments, suggesting an impact on rRNA processing or degradation nih.gov. These findings indicate that Hygromycin B not only targets protein synthesis but also affects 30S ribosomal-subunit assembly nih.gov.

Based on the available information from the conducted searches, it is not possible to generate a detailed article focusing solely on the chemical compound “this compound” with specific content for the requested sections on Toeprinting Assays for Translational State Analysis and High-Throughput Screening for Resistance Phenotypes (e.g., SCRaMbLE system) as they relate specifically to this compound.

The search results provided general information about the methodologies themselves, explaining what toeprinting assays are used for (detecting RNA structure, protein-RNA interactions, and ribosome positions) nih.govnih.govresearchgate.net and the principles of high-throughput screening for resistance or inhibitors. However, none of the search results contained specific research findings, data tables, or detailed discussions directly linking this compound to experiments utilizing either toeprinting assays for translational state analysis or high-throughput screening, particularly involving the SCRaMbLE system, for identifying resistance phenotypes related to this specific compound.

Therefore, generating thorough, informative, and scientifically accurate content strictly adhering to the provided outline and focusing solely on this compound within the scope of sections 6.4.4 and 6.4.5 is not feasible with the current information.

Future Research Directions and Unexplored Avenues

Deeper Elucidation of Complex Ribosomal Conformational Changes

Despite structural studies providing insights into Hygromycin B's binding site on the ribosome, particularly within the mRNA decoding center of the small (30S) ribosomal subunit, the precise details of the complex ribosomal conformational changes it induces remain an active area of investigation. nih.govresearchgate.net Research indicates that Hygromycin B binding causes localized conformational changes in universally conserved adenosines (A1492 and A1493 in 16S rRNA and A1913 in 23S rRNA), which differ from changes induced by other aminoglycosides. nih.gov Further studies are needed to fully characterize how these specific changes inhibit protein synthesis, particularly its potent effect on preventing mRNA and tRNA translocation. wikipedia.orgnih.gov Quantum calculations of the Hygromycin B-ribosome complex are suggested as a potential avenue for further understanding these interactions, potentially extending to comparisons with other antibiotic classes like macrolides. researchgate.net The role of solvent networks, specifically ordered water molecules, in mediating interactions between Hygromycin B and its ribosomal target is also an area for further high-resolution structural studies. researchgate.net

Comprehensive Mapping of Biosynthetic Intermediates and Enzymes

While progress has been made in identifying genes within the hyg gene cluster from Streptomyces hygroscopicus and proposing a biosynthetic pathway for Hygromycin B, most of its biosynthetic route has not been completely identified. researchgate.netresearchgate.netpnas.org The difficulty in genetic manipulation of the producing strain has historically hampered comprehensive studies. researchgate.netresearchgate.net Recent advancements utilizing techniques such as CRISPR-Cas9-associated base editing and site-specific recombination have facilitated the in vivo inactivation of candidate genes, revealing the roles of specific enzymes like HygJ, HygL, HygD, HygY, and HygM in distinct steps of the pathway, including dehydrogenation, transamination, transglycosylation, epimerization, and methylation. researchgate.net However, further biochemical support for the activity of individual enzymes is needed. beilstein-journals.org The precise steps involved in the formation of the destomic acid moiety from d-sedoheptulose-7-phosphate and the assembly of the complete molecule require more detailed enzymatic characterization. pnas.org Understanding the function of all genes within the hyg cluster and their coordinated action in producing Hygromycin B is a key future direction. pnas.orgpnas.org

Development of Novel Research Tools Based on Hygromycin B's Mechanism

Hygromycin B's unique mechanism of inhibiting protein synthesis, particularly its effect on translocation and its distinct ribosomal binding site, presents opportunities for developing novel research tools. nih.govnih.gov Its established use as a selection agent in molecular biology through the hph resistance gene already demonstrates its utility in genetic manipulation studies. wikipedia.orgtoku-e.comagscientific.com Future research could explore modifying Hygromycin B or its mechanism to create probes for studying ribosomal dynamics, translation kinetics, or the interplay between ribosomal subunits. Given its ability to interfere with specific ribosomal conformational changes, Hygromycin B or its derivatives could potentially be used to trap specific ribosomal states for structural or biochemical analysis. nih.govmpg.de Furthermore, understanding the interaction with proteins like RbbA, a ribosomal ATPase affected by Hygromycin B, could lead to the development of tools for studying the role of such factors in translation. nih.gov

Understanding Cross-Resistance Mechanisms with Other Aminoglycosides

While Hygromycin B is an aminoglycoside, its unique structure and ribosomal binding site suggest that resistance mechanisms might differ from or overlap in complex ways with resistance to other aminoglycosides. nih.govnih.govnih.gov Resistance to Hygromycin B is commonly conferred by phosphorylation mediated by hygromycin B phosphotransferase (Hph), encoded by the hph gene. yeasenbio.comtoku-e.com However, ribosomal RNA mutations have also been identified as conferring resistance by subtly altering rRNA structure and weakening interaction with the antibiotic. researchgate.net Future research should aim to comprehensively map the genetic and molecular basis of Hygromycin B resistance across various organisms. Investigating instances where resistance to Hygromycin B shows specificity without cross-resistance to other drug classes is crucial for understanding the nuances of aminoglycoside resistance. researchgate.net Exploring the potential for shared efflux mechanisms with other aminoglycosides like neomycin and kanamycin (B1662678) A, as suggested by the identification of proteins like Mdfa, is also warranted. nih.gov A deeper understanding of these mechanisms is vital for anticipating and combating the emergence of resistance.

Exploration of Hygromycin B Analogues for Research Applications

The exploration of Hygromycin B analogues holds potential for developing new research tools or compounds with modified properties. While the focus here is on research applications rather than clinical use, modifying the structure of Hygromycin B could yield molecules with altered ribosomal binding affinities, different effects on translocation or decoding fidelity, or improved cell permeability. nih.govnih.govweizmann.ac.il Such analogues could serve as valuable probes for dissecting specific steps of protein synthesis or for studying ribosomal structure-function relationships. Given the complexity of Hygromycin B's interaction with the ribosome and its influence on conformational changes, rationally designed analogues could help to isolate and study the impact of binding to specific ribosomal regions or interfering with particular movements. nih.govmpg.de Furthermore, exploring hybrid molecules combining elements of Hygromycin B with other ribosomal-targeting compounds could lead to novel tools with unique inhibitory profiles.

Q & A

Basic Research Questions

Q. How to formulate a focused research question for CID 23777801 that aligns with current knowledge gaps?

- Methodological Answer : Begin by conducting a systematic literature review to identify unresolved issues, such as inconsistencies in reported physicochemical properties or bioactivity mechanisms. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine your question . For example:

- Unfocused: "What is the bioactivity of this compound?"

- Focused: "How does structural modification at the carboxyl group of this compound affect its inhibition of Enzyme X in vitro?"

Ensure the question is testable, avoids jargon, and specifies measurable outcomes (e.g., IC50 values, binding affinity) .

Q. What are best practices for designing experiments involving this compound to ensure methodological rigor?

- Methodological Answer :

- Control Groups : Include positive/negative controls (e.g., known inhibitors for bioactivity assays) .

- Replicates : Perform triplicate measurements to account for instrument variability .

- Blinding : Use blinded analysis for subjective endpoints (e.g., histological assessments) .

- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis protocols, including solvent purity, reaction temperatures, and characterization methods (NMR, HPLC) .

Q. How to conduct a systematic literature review for this compound while ensuring comprehensive coverage of primary and secondary sources?

- Methodological Answer :

- Databases : Use PubMed, SciFinder, and Reaxys for chemical data; Google Scholar for interdisciplinary context .

- Search Terms : Combine this compound with keywords like "structure-activity relationship," "kinetic studies," or "metabolic stability."

- Citation Tracking : Use "Cited by" features to identify recent studies building on seminal work .

- Critical Appraisal : Prioritize peer-reviewed articles over preprints and validate methods against standardized protocols (e.g., IUPAC guidelines) .

Q. What data collection methods are most appropriate for studying this compound’s physicochemical properties?

- Methodological Answer :

- Solubility : Use shake-flask method with HPLC quantification .

- Stability : Conduct forced degradation studies under acidic, basic, oxidative, and photolytic conditions .

- Thermal Analysis : Employ differential scanning calorimetry (DSC) to determine melting points and polymorphic transitions .

- Data Validation : Cross-check results with computational predictions (e.g., COSMO-RS for solubility) .

Advanced Research Questions

Q. How to analyze and resolve contradictions in experimental data related to this compound’s bioactivity?

- Methodological Answer :

- Source Identification : Compare experimental conditions (e.g., cell lines, assay pH) across conflicting studies .

- Meta-Analysis : Apply statistical models (e.g., random-effects) to quantify heterogeneity in reported IC50 values .

- Hypothesis Testing : Design follow-up experiments to isolate variables (e.g., test purity via LC-MS or confirm target engagement using SPR) .

Q. What strategies optimize the retrieval of interdisciplinary research data on this compound?

- Methodological Answer :

- Aggregation Tools : Use KNIME or Pipeline Pilot to integrate chemical data with bioactivity datasets (e.g., ChEMBL) .

- Ontologies : Leverage CHEBI or PubChem annotations to map this compound’s roles in biological pathways .

- Collaborative Platforms : Share raw spectra (e.g., via Figshare) to enable reproducibility in synthetic chemistry .

Q. How to ensure reproducibility of synthesis and characterization procedures for this compound in independent studies?

- Methodological Answer :

- Detailed Protocols : Report catalyst loadings, reaction times, and purification steps (e.g., column chromatography gradients) .

- Spectroscopic Data : Provide full NMR assignments (¹H, ¹³C, DEPT) and HRMS spectra in supplementary materials .

- Batch Documentation : Note variations in starting material suppliers (e.g., Sigma vs. TCI) that may impact yields .

Q. What methodological frameworks are recommended for integrating computational and experimental data on this compound?

- Methodological Answer :

- QSAR Modeling : Use Gaussian or Schrödinger Suite to correlate molecular descriptors (e.g., logP, polar surface area) with bioavailability .

- Docking Studies : Validate in silico predictions (e.g., AutoDock Vina) with SPR or ITC binding assays .

- Workflow Automation : Implement ELN (Electronic Lab Notebook) systems to synchronize experimental and computational datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.